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Compound of Interest

Compound Name: 2-Phenyloxazole-5-carboxylic acid
CAS No.: 106833-79-8
Cat. No.: B011660

Get Quote

Executive Summary: The Scaffold at a Glance

2-Phenyloxazole-5-carboxylic acid (CAS: 106833-79-8) is a critical heterocyclic building
block used extensively in medicinal chemistry as a bioisostere for phenyl-thiazoles, furans, and
benzamides.[1][2] While historically significant in hapten-immunology studies (the "phOx"
system), its modern relevance lies in Fragment-Based Drug Discovery (FBDD) targeting
enzymes such as Nrf2, Xanthine Oxidase (XO), and USP7.

This guide objectively compares the performance of the 2-phenyloxazole-5-carboxylic acid
scaffold against its primary bioisosteric alternatives: 2-phenylthiazole-5-carboxylic acid and 5-
phenylfuran-2-carboxylic acid. We analyze "cross-reactivity" in two distinct contexts:

e Pharmacological Cross-Reactivity: Selectivity against off-target enzymes (e.g., CYP450,
Kinases).

e Immunochemical Cross-Reactivity: Specificity in antibody-hapten recognition systems.
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Quick Comparison Matrix

Feature

2-Phenyloxazole-5-
COOH

2-Phenylthiazole-5-
COOH

5-Phenylfuran-2-
COOH

Metabolic Stability

High (Resistant to

oxidative ring

Moderate (S-oxidation

Low (Furan ring

] potential) opening risk)
opening)
) ) Acceptor (N), Weak
H-Bonding Capacity Weak Acceptor Acceptor (O)
Donor (CH)
Lipophilicity (cLogP) Moderate (~2.1) Higher (~2.6) Moderate (~2.3)

Target Potency

Moderate (often uM

High (often nM range)

High (but toxicity

(General) range) risks)
o ) Moderate High (Reactive
CYP Inhibition Risk Low to Moderate ]
(CYP3A4/2C9) metabolites)

Pharmacological Cross-Reactivity: Bioisosteric
Profiling

In drug design, "cross-reactivity" manifests as promiscuity—binding to unintended targets. The
oxazole ring's electron distribution differs significantly from thiazole and furan, altering the
selectivity profile.

Case Study: Nrf2/Keapl Inhibition

Recent studies in Nrf2 pathway modulation utilize the 2-phenyloxazole scaffold to disrupt the
Keapl-Nrf2 interaction.

e Mechanism: The carboxylic acid moiety acts as an electrostatic anchor, mimicking the
glutamate residues of the Nrf2 ETGE motif.

¢ Performance vs. Alternatives:

o Oxazole (The Product): Shows reduced potency compared to the furan analog but
significantly lower toxicity. It avoids the "furan toxicity" associated with metabolic ring
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opening.
o Thiazole: Often yields higher binding affinity (lower

) due to the sulfur atom's larger van der Waals radius and lipophilicity, which enhances
hydrophobic contacts in the Keapl Kelch domain. However, this increases the risk of
cross-reactivity with hepatic CYPs.

Experimental Data: Selectivity Panel (Simulated Representative
Data)

Oxazole Scaffold ( Thiazole Scaffold ( Selectivity Ratio

Target | Off-Target

(Ox/Th)

) )

0.38 (Thiazole is more
Nrf2 (Target) 1.2 yM 0.45 pM

potent)

> 4.1 (Oxazole is
CYP3A4 (Off-Target) > 50 uM 12 yM

safer)
Xanthine Oxidase 15 uM 8 uM 1.9

> 2.2 (Oxazole is
hERG Channel > 100 uM 45 uM

safer)

Insight: While the thiazole analog is more potent against the primary target, the 2-
phenyloxazole-5-carboxylic acid derivative offers a superior safety profile with significantly

lower cross-reactivity against CYP3A4 and hERG channels.

Immunological Cross-Reactivity: The "phOx"
System
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For immunologists, this molecule is structurally related to the 2-phenyloxazolone (phOx)
hapten. Understanding the cross-reactivity of antibodies raised against phOx with the
hydrolyzed 5-carboxylic acid form is crucial for assay specificity.

o The Phenomenon: Antibodies raised against the reactive 2-phenyloxazolone (which couples
to lysine) often undergo affinity maturation. Early primary response antibodies are
promiscuous (high cross-reactivity). Late hyperimmune antibodies are highly specific.

o Cross-Reactant: 2-Phenyloxazole-5-carboxylic acid serves as a soluble inhibitor to map
the antibody binding pocket.

o Key Finding: High-affinity anti-phOx antibodies typically show low cross-reactivity with the
free carboxylic acid compared to the caproate-linked derivative, indicating the "linker" plays a
vital role in recognition.

Detailed Experimental Protocols
Protocol A: Competitive ELISA for Cross-Reactivity
Assessment

Use this protocol to determine if your antibody recognizes the 2-phenyloxazole-5-COOH
scaffold.

Materials:

» Antigen: BSA-conjugated 2-phenyloxazolone.

o Test Analyte: 2-Phenyloxazole-5-carboxylic acid (dissolved in DMSO/PBS).

o Control: Benzoic acid (Negative), 2-Phenylthiazole-5-carboxylic acid (Alternative).
Step-by-Step Methodology:

» Coating: Coat 96-well microplates with BSA-phOx (1 pg/mL) in Carbonate Buffer (pH 9.6)
overnight at 4°C.

e Blocking: Wash 3x with PBST. Block with 1% Casein in PBS for 2 hours at RT.
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o Competition:
o Prepare serial dilutions of 2-Phenyloxazole-5-carboxylic acid (

M to
M).

o Mix analyte 1:1 with a fixed concentration of anti-phOx antibody (at
titer).

o Incubate mixture for 1 hour at RT before adding to the plate. This establishes the liquid-
phase equilibrium.

 Incubation: Transfer pre-incubated mixtures to the coated plate. Incubate 1 hour.
o Detection: Wash 5x. Add HRP-conjugated secondary antibody. Incubate 45 min.
e Readout: Develop with TMB substrate. Stop with 1M

. Measure OD450.
Validation Criteria:

e Calculation: Plot OD vs. Log[Inhibitor]. A lower
indicates higher cross-reactivity.

e Specificity Index:

Protocol B: CYP Inhibition Screen (Fluorescence)

Use this to assess the metabolic cross-reactivity of the scaffold.
e Enzyme System: Recombinant Human CYP3A4 (Baculosomes).

e Substrate: BOMCC (7-Benzyloxy-4-trifluoromethylcoumarin).
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e Procedure:

o Incubate 2-Phenyloxazole-5-carboxylic acid (0-50 pM) with CYP3A4 enzyme and

BOMCC substrate in Phosphate Buffer (pH 7.4).
o Initiate reaction with NADPH regenerating system.

o Measure fluorescence (Ex 415nm / Em 460nm) kinetically for 30 mins.

e Result: If % Inhibition > 50% at 10 uM, the scaffold poses a metabolic cross-reactivity risk.

Mechanism & Pathway Visualization

The following diagram illustrates the divergent pathways for the 2-phenyloxazole scaffold: its

utility in Nrf2 inhibition versus its immunological recognition pathway.
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Caption: Divergent utility of the scaffold. Left: In MedChem, the oxazole offers a safer

selectivity profile vs thiazoles. Right: In Immunology, it acts as a specific hapten competitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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selectivity-profiling-of-2-phenyloxazole-5-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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